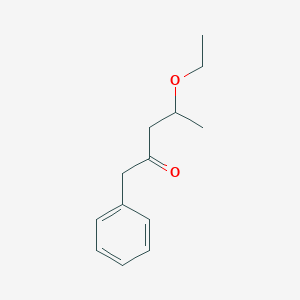
4-Ethoxy-1-phenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1-phenylpentan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone with an ethoxy group and a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-phenylpentan-2-one typically involves the reaction of ethyl vinyl ether with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether, triethylamine, and phenylacetyl chloride, into a reactor. The reaction mixture is then continuously extracted to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
4-Ethoxy-1-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1-phenylpentan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-pentanone: Similar structure but lacks the ethoxy group.
4-Methyl-1-phenyl-2-pentanone: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
4-Ethoxy-1-phenylpentan-2-one is unique due to the presence of both an ethoxy group and a phenyl group on the pentanone backbone
Propiedades
Número CAS |
654643-22-8 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-ethoxy-1-phenylpentan-2-one |
InChI |
InChI=1S/C13H18O2/c1-3-15-11(2)9-13(14)10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clave InChI |
PYAPDVMESQDDEM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
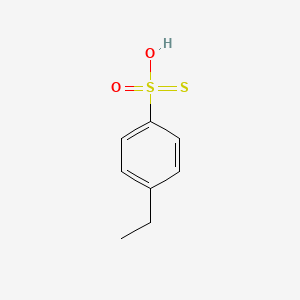
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)
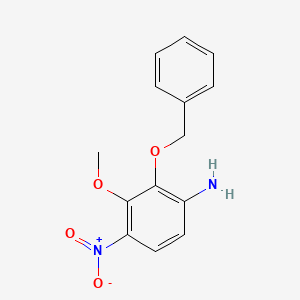
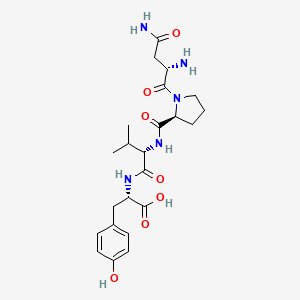
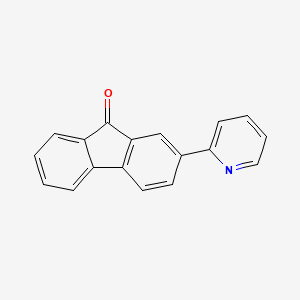
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
